![molecular formula C18H15NO B14365365 N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide CAS No. 90137-50-1](/img/structure/B14365365.png)
N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide: is a complex organic compound that features a bicyclic structure fused with a naphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with naphthalene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amines.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its structural features may allow it to interact with biological targets in unique ways, leading to the development of new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, including polymers and resins, due to its rigid bicyclic structure.
Wirkmechanismus
The mechanism by which N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. The naphthalene moiety can engage in π-π stacking interactions, while the bicyclic structure provides rigidity and spatial orientation. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, including enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-2-carboxamide: Lacks the bicyclic structure, making it less rigid.
Bicyclo[2.2.1]hepta-2,5-diene: Does not contain the naphthalene moiety, limiting its aromatic interactions.
Naphthalene-2-carboxylic acid: Similar aromatic properties but lacks the amide and bicyclic features.
Uniqueness: N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide stands out due to its combination of a rigid bicyclic structure and an aromatic naphthalene moiety. This duality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
90137-50-1 |
|---|---|
Molekularformel |
C18H15NO |
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
N-naphthalen-2-ylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide |
InChI |
InChI=1S/C18H15NO/c20-18(17-10-12-5-6-15(17)9-12)19-16-8-7-13-3-1-2-4-14(13)11-16/h1-8,10-12,15H,9H2,(H,19,20) |
InChI-Schlüssel |
AQHQOYLIKRZZMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C(=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanedioic acid, [(acetyloxy)imino]-, diethyl ester](/img/structure/B14365282.png)



![1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14365315.png)
![Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate](/img/structure/B14365319.png)
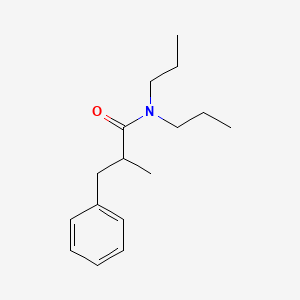
![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)
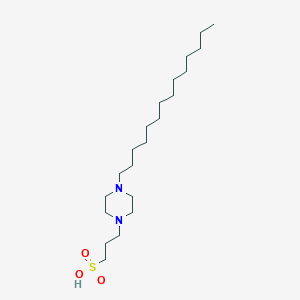
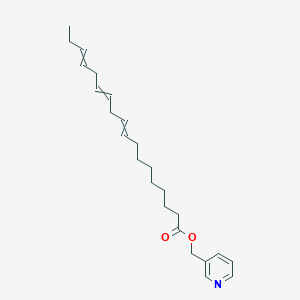
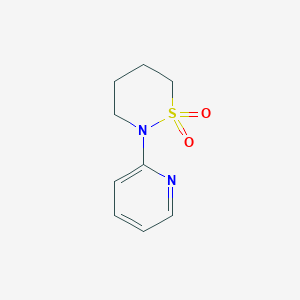
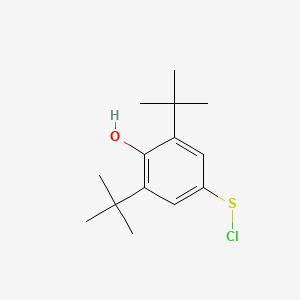
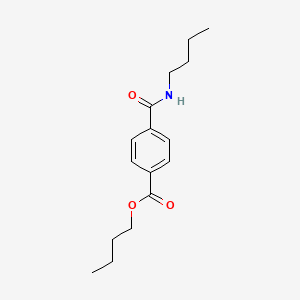
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)
